N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
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Overview
Description
N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide typically involves the condensation reaction between 4-methoxy-3-nitrobenzaldehyde and 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives or amines.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound is studied for its potential use in organic solar cells and other electronic materials due to its unique electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or proteins, leading to its therapeutic effects. The compound’s nitro and methoxy groups play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide
Uniqueness
N’-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions, such as in the development of targeted pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C17H15N3O6 |
---|---|
Molecular Weight |
357.32 g/mol |
IUPAC Name |
N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C17H15N3O6/c1-24-14-4-2-11(8-13(14)20(22)23)10-18-19-17(21)12-3-5-15-16(9-12)26-7-6-25-15/h2-5,8-10H,6-7H2,1H3,(H,19,21)/b18-10+ |
InChI Key |
ZAYLTSOSIHZRIT-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC3=C(C=C2)OCCO3)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=C(C=C2)OCCO3)[N+](=O)[O-] |
Origin of Product |
United States |
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